Pyridine, 2-[(3-methylphenyl)azo]-
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Overview
Description
Pyridine, 2-[(3-methylphenyl)azo]-: is an aromatic heterocyclic compound that features a pyridine ring substituted with a 2-[(3-methylphenyl)azo] group. This compound is part of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing pyridine derivatives involves the condensation of carbonyl compounds with ammonia or amines.
Cycloaddition Reactions: Another approach involves cycloaddition reactions, where smaller molecules combine to form the pyridine ring.
Industrial Production: Industrially, pyridine and its derivatives can be synthesized through the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen with a catalyst.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines, nitropyridines.
Scientific Research Applications
Chemistry:
- Pyridine derivatives are used as ligands in coordination chemistry due to their ability to donate electron pairs to metal centers .
Biology:
Medicine:
- Pyridine derivatives are investigated for their therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of Pyridine, 2-[(3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and pyridine groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenazopyridine: Used as a urinary tract analgesic.
3-Methylpyridine: A precursor in the synthesis of various chemicals.
Uniqueness:
Pyridine, 2-[(3-methylphenyl)azo]-: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyridine derivatives.
Conclusion
Pyridine, 2-[(3-methylphenyl)azo]-: is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
87014-42-4 |
---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
(3-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12/h2-9H,1H3 |
InChI Key |
YYPGCSSWGPDSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
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